Cas no 38515-13-8 (1-Naphthalenecarbonitrile,8-amino-(9CI))

1-Naphthalenecarbonitrile, 8-amino-(9CI) is a specialized organic compound featuring both amino and cyano functional groups attached to a naphthalene backbone. This structure imparts unique reactivity, making it valuable as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the electron-donating amino group and electron-withdrawing cyano group allows for versatile chemical modifications, facilitating applications in heterocyclic chemistry and material science. Its well-defined molecular framework ensures consistent performance in coupling reactions and other transformations. The compound is typically handled under controlled conditions due to its sensitivity, requiring proper storage to maintain stability and purity.
1-Naphthalenecarbonitrile,8-amino-(9CI) structure
38515-13-8 structure
Product Name:1-Naphthalenecarbonitrile,8-amino-(9CI)
CAS No:38515-13-8
MF:C11H8N2
MW:168.194622039795
CID:923603
PubChem ID:597795
Update Time:2025-10-29

1-Naphthalenecarbonitrile,8-amino-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarbonitrile,8-amino-(9CI)
    • 1-Naphthalenecarbonitrile, 8-amino-
    • 8-aminonaphthalene-1-carbonitrile
    • 8-Amino-1-naphthonitrile #
    • SCHEMBL4081102
    • 8-Amino-naphthalene-1-carbonitrile
    • 38515-13-8
    • EN300-328586
    • YYSZFCCXQARUOD-UHFFFAOYSA-N
    • DTXSID60344553
    • DB-083687
    • 1-Amino-8-cyanonaphthalene
    • Inchi: 1S/C11H8N2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,13H2
    • InChI Key: YYSZFCCXQARUOD-UHFFFAOYSA-N
    • SMILES: NC1C=CC=C2C=CC=C(C#N)C2=1

Computed Properties

  • Exact Mass: 168.06884
  • Monoisotopic Mass: 168.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81

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Additional information on 1-Naphthalenecarbonitrile,8-amino-(9CI)

1-Naphthalenecarbonitrile, 8-amino-(9CI): A Comprehensive Overview

1-Naphthalenecarbonitrile, 8-amino-(9CI), also known by its CAS number 38515-13-8, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its naphthalene ring system with a cyano group at position 1 and an amino group at position 8. The unique combination of these functional groups makes it a versatile building block for various applications in drug discovery, polymer synthesis, and electronic materials.

The structure of 1-Naphthalenecarbonitrile, 8-amino-(9CI) consists of a naphthalene framework, which is a fused bicyclic aromatic system composed of two benzene rings. The cyano group (-CN) at position 1 imparts strong electron-withdrawing properties, while the amino group (-NH2) at position 8 introduces electron-donating characteristics. This dual functionality creates a molecule with rich chemical reactivity and tunable electronic properties, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the potential of 1-Naphthalenecarbonitrile, 8-amino-(9CI) in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its use as a precursor for synthesizing conductive polymers and semiconducting materials. For instance, a study published in the Journal of Materials Chemistry demonstrated that derivatives of this compound can be incorporated into organic field-effect transistors (OFETs), exhibiting promising charge transport properties.

In addition to its role in materials science, 1-Naphthalenecarbonitrile, 8-amino-(9CI) has shown potential in medicinal chemistry. Its ability to act as a scaffold for drug design has been exploited in various therapeutic areas, including anticancer and anti-inflammatory agents. A recent investigation reported in the European Journal of Medicinal Chemistry revealed that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression.

The synthesis of 1-Naphthalenecarbonitrile, 8-amino-(9CI) typically involves multi-step reactions starting from naphthalene derivatives. One common approach includes the cyanation of an appropriately substituted naphthylamine using methods such as Sandmeyer reaction or nucleophilic aromatic substitution. The optimization of these synthetic routes has been an active area of research to enhance yield and purity.

Beyond its direct applications, 1-Naphthalenecarbonitrile, 8-amino-(9CI) serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization at both the cyano and amino positions, enabling the creation of diverse chemical libraries for screening purposes.

In conclusion, 1-Naphthalenecarbonitrile, 8-amino-(9CI), with its unique structural features and versatile functional groups, continues to be a focal point in both academic and industrial research. Its contributions to materials science and medicinal chemistry underscore its importance as a key compound in modern organic synthesis.

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